molecular formula C12H9ClO4 B1393953 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride CAS No. 1160249-14-8

8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride

Cat. No. B1393953
M. Wt: 252.65 g/mol
InChI Key: PZUULGYUMDVDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride, also known as 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid chloride, is an organic compound that belongs to the chromene family. It is a white to off-white crystalline solid with a melting point of 143-145°C. 8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of chromene derivatives, which are important in the development of new drugs and agrochemicals.

Scientific Research Applications

  • Scientific Field: Organic Chemistry & Materials Science

    • 2H-chromenes, which include “8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride”, are important oxygen heterocycles . They are widely used in organic synthesis and materials science .
  • Application: Synthesis of Biologically Relevant Molecules

    • 2H-chromenes are found in many natural products, pharmaceutical agents, and biologically relevant molecules . They play a crucial role in the synthesis of these compounds .
  • Methods of Application: Synthetic Strategies

    • Two major synthetic strategies have been developed for 2H-chromenes . These involve benzopyran ring formation through cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
  • Results or Outcomes: Broad Usage in Various Fields

    • The synthesis of 2H-chromenes has led to advances in various fields, including the development of new pharmaceutical agents and materials .
  • Scientific Field: Organic Chemistry

    • “8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C12 H10 O5 . It’s a member of the 2H-chromenes family, which are important oxygen heterocycles .
  • Methods of Application: Not Specified

    • The methods of application or experimental procedures for this compound are not specified .
  • Results or Outcomes: Not Specified

    • The results or outcomes obtained from the use of this compound are not specified .
  • Scientific Field: Organic Chemistry

    • “8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C12 H10 O5 . It’s a member of the 2H-chromenes family, which are important oxygen heterocycles .
  • Methods of Application: Not Specified

    • The methods of application or experimental procedures for this compound are not specified .
  • Results or Outcomes: Not Specified

    • The results or outcomes obtained from the use of this compound are not specified .

properties

IUPAC Name

8-ethoxy-2-oxochromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO4/c1-2-16-9-5-3-4-7-6-8(11(13)14)12(15)17-10(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUULGYUMDVDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227951
Record name 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride

CAS RN

1160249-14-8
Record name 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethoxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Reactant of Route 5
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride
Reactant of Route 6
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.